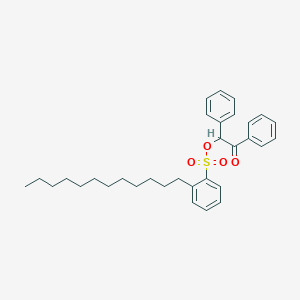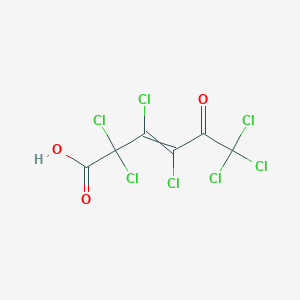
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid is a chlorinated organic compound characterized by its high chlorine content and unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid typically involves the chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process may be carried out in the presence of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are subjected to chlorination in reactors designed to handle high volumes. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the keto group to an alcohol.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorinated organic reactions.
Biology: The compound is studied for its potential biological activity and effects on living organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Wirkmechanismus
The mechanism of action of 2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Disrupting cellular processes such as DNA replication, protein synthesis, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3’,4,5’,6-Heptachlorobiphenyl: Another chlorinated compound with similar structural features.
1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-: A related compound with multiple chlorine substitutions.
Uniqueness
2,2,3,4,6,6,6-Heptachloro-5-oxo-3-hexenoic acid is unique due to its specific arrangement of chlorine atoms and the presence of a keto group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
101205-16-7 |
|---|---|
Molekularformel |
C6HCl7O3 |
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
2,2,3,4,6,6,6-heptachloro-5-oxohex-3-enoic acid |
InChI |
InChI=1S/C6HCl7O3/c7-1(3(14)6(11,12)13)2(8)5(9,10)4(15)16/h(H,15,16) |
InChI-Schlüssel |
YSXWWKXMWLUPDV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(C(=O)O)(Cl)Cl)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)

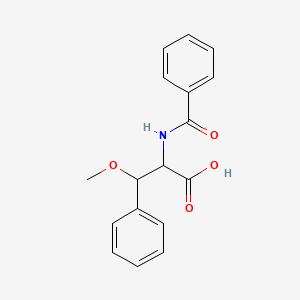

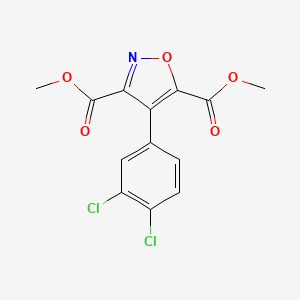

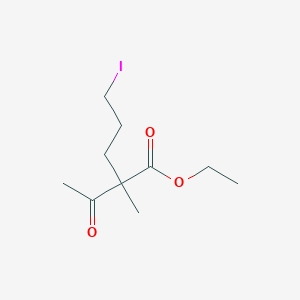

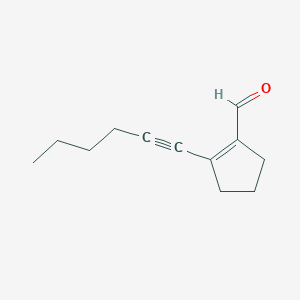
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)

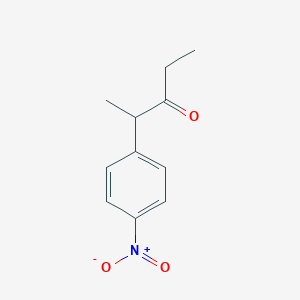
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
